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Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790

Technical Support Center: CH6953755

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive information and guidance on the use of CH6953755, a
selective YES1 kinase inhibitor.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of CH69537557

Al: CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, which is a
member of the SRC family of protein tyrosine kinases.[1][2] It functions by inhibiting the
autophosphorylation of YES1 at Tyr426, a key step in its activation.[1][3] By blocking YES1
kinase activity, CH6953755 disrupts downstream signaling pathways that are critical for the
proliferation and survival of cancer cells, particularly those with YES1 gene amplification.[1][4]

[5]

Q2: What is the role of the YES1-YAP1 signaling pathway in cancer, and how does CH6953755
affect it?

A2: The YES1-YAPL1 signaling pathway is a critical regulator of cell growth, proliferation, and
apoptosis. YES1 can activate the transcriptional co-activator YAP1 (Yes-associated protein 1)
through mechanisms that can be independent of the canonical Hippo pathway.[6] This
activation involves promoting the translocation of YAP1 to the nucleus, where it binds to TEAD
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transcription factors and drives the expression of genes that promote cell proliferation and
inhibit apoptosis.[3] In cancers with YES1 gene amplification, this pathway is often
hyperactivated. CH6953755 inhibits YES1, which in turn prevents the nuclear translocation and
activation of YAP1, thereby suppressing the growth of these cancers.[3]

Q3: How does serum concentration affect the efficacy of CH6953755?

A3: The efficacy of small molecule inhibitors like CH6953755 can be significantly influenced by
their concentration in serum. A crucial factor is the binding of the inhibitor to serum proteins,
such as albumin and alpha-1-acid glycoprotein (AAG).[7] This binding reduces the
concentration of the free, unbound drug that is available to interact with its target, YES1 kinase.
Therefore, the effective concentration of CH6953755 at the tumor site may be lower than the
total concentration in the blood. It is important to consider that many preclinical in vitro studies
use inhibitor concentrations that are substantially higher than the achievable and effective
serum concentrations in a clinical setting.[7] This can lead to an overestimation of the drug's
potency. When designing experiments, it is advisable to consider the clinically relevant
concentration range to obtain more translatable results.

Q4: In which cancer types has CH6953755 shown preclinical activity?

A4: Preclinical studies have demonstrated that CH6953755 has antitumor activity in cancers
harboring YES1 gene amplification.[1][5] This genetic alteration has been identified in various
cancer types, including esophageal, lung, head and neck, and bladder cancers.[6] The
presence of YES1 amplification can serve as a potential biomarker to identify patients who are
more likely to respond to treatment with CH6953755.[7]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with CH6953755 and
other small molecule kinase inhibitors.
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Issue

Possible Cause(s)

Troubleshooting Steps

Discrepancy between in vitro

IC50 and cellular assay results

1. Poor cell permeability: The
compound may not efficiently
cross the cell membrane. 2.
High intracellular ATP
concentration: In ATP-
competitive inhibitors, high
levels of cellular ATP can
outcompete the inhibitor. 3.
Efflux pumps: The compound
may be actively transported
out of the cell. 4. Serum
protein binding in culture
media: Fetal bovine serum
(FBS) in the media can bind to
the inhibitor, reducing its

effective concentration.

1. Assess cell permeability:
Use cell-based target
engagement assays like the
Cellular Thermal Shift Assay
(CETSA). 2. Optimize assay
conditions: Consider the ATP
concentration in biochemical
assays to better mimic cellular
conditions. 3. Use efflux pump
inhibitors: Co-treatment with
known efflux pump inhibitors
can help determine their role.
4. Reduce serum
concentration: Perform assays
in low-serum or serum-free
media, if possible for the cell
line. Ensure to include

appropriate controls.

Off-target effects observed

The inhibitor may be
interacting with other kinases

or cellular proteins.

1. Perform a kinome scan:
Screen CH6953755 against a
broad panel of kinases to
identify potential off-targets. 2.
Use a structurally unrelated
inhibitor: Compare the
phenotype with another
selective YES1 inhibitor that
has a different chemical
scaffold. 3. Rescue
experiment: Attempt to rescue
the phenotype by expressing a
drug-resistant mutant of YES1.
4. Knockdown/knockout of
YESL1: Use siRNA or CRISPR
to confirm that the observed

phenotype is on-target.
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Compound precipitation in

culture media

The compound has low

aqueous solubility.

1. Prepare fresh stock
solutions: Use high-quality,
anhydrous DMSO to prepare
concentrated stock solutions.
2. Avoid repeated freeze-thaw
cycles. 3. Do not store diluted
solutions for extended periods.
4. Visually inspect media for
precipitation after adding the
compound. 5. Consider using
a solubilizing agent like
Pluronic F-68, but validate that
it does not affect your

experimental outcome.

Inconsistent results between

experiments

1. Variability in cell culture
conditions: Passage number,
cell density, and media
composition can affect results.
2. Inaccurate compound
concentration: Pipetting errors
or degradation of the
compound. 3. Inconsistent

incubation times.

1. Standardize cell culture
protocols: Use cells within a
defined passage number
range and seed at a consistent
density. 2. Verify compound
concentration: Use freshly
prepared dilutions from a
validated stock solution. 3.
Ensure precise timing for all

experimental steps.

Quantitative Data Summary

The following table summarizes the available quantitative data for CH6953755.
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Parameter Value Assay/Model Reference
In vitro YES1 kinase
IC50 1.8 nM [L12103118119]
assay
_ YES1-amplified
In vitro cell growth )
o 0.001-1puM cancer cell lines (4- [1]09]
inhibition ) )
day incubation)
Inhibition of YES1 KYSE70 cells (2-hour
0.001-1puM [1][9]

autophosphorylation

incubation)

In vivo efficacy

60 mg/kg/day (oral)

Xenograft models

[1131€]

In vivo dose-
dependent target

engagement

7.5, 15, 30, 60 mg/kg
(oral)

Xenograft models
(suppression of
phospho-Tyr426
YES1)

[1]9]

Experimental Protocols

In Vitro YES1 Kinase Assay

This protocol is a general guideline for determining the IC50 of CH6953755 against YES1

kinase.

Materials:

e Recombinant active YES1 kinase

o Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

o CH6953755

» Kinase assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT, 0.01% Triton X-

100)

e ATP

o ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
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384-well white plates

Procedure:

Prepare serial dilutions of CH6953755: Prepare a 10-point serial dilution of CH6953755 in
kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

Prepare kinase reaction mix: In each well of a 384-well plate, add the YES1 kinase and the
substrate.

Add inhibitor: Add the serially diluted CH6953755 or controls to the wells.

Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP
concentration should be close to the Km for YES1 if known.

Incubate: Incubate the plate at 30°C for 60 minutes.

Stop the reaction and detect signal: Stop the kinase reaction and measure the amount of
ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's
instructions.

Data analysis: Plot the percent inhibition versus the log of the inhibitor concentration. Fit the
data using a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol measures the effect of CH6953755 on the viability of cancer cells.

Materials:

YES1-amplified cancer cell line (e.g., KYSE70)

Complete cell culture medium

CH6953755

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

96-well clear-bottom white plates

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Procedure:

Seed cells: Seed the cells in a 96-well plate at a predetermined optimal density and allow
them to attach overnight.

o Treat with inhibitor: The next day, treat the cells with a serial dilution of CH6953755. Include
a vehicle control (DMSO).

e Incubate: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO-.

o Measure viability: After the incubation period, measure cell viability using the CellTiter-Glo®
assay according to the manufacturer's protocol.

o Data analysis: Normalize the data to the vehicle-treated control. Plot the percent viability
versus the log of the inhibitor concentration and fit the data to determine the G150
(concentration for 50% growth inhibition).

Signaling Pathway and Workflow Diagrams
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Caption: The YES1-YAPL1 signaling pathway and the inhibitory action of CH6953755.
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Caption: A typical experimental workflow for evaluating the efficacy of CH6953755.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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